molecular formula C5H10ClNS B6223581 3-thiabicyclo[3.1.0]hexan-1-amine hydrochloride CAS No. 2763750-91-8

3-thiabicyclo[3.1.0]hexan-1-amine hydrochloride

Cat. No.: B6223581
CAS No.: 2763750-91-8
M. Wt: 151.7
InChI Key:
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Description

3-Thiabicyclo[3.1.0]hexan-1-amine hydrochloride is a bicyclic compound that contains a sulfur atom within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-thiabicyclo[3.1.0]hexan-1-amine hydrochloride can be achieved through several methods. One common approach involves the cyclopropanation of suitable precursors. For instance, the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (II) has been reported . This method involves multiple steps, starting with the reaction of bromoacetyl bromide with 3-methyl-2-butenol, followed by the formation of alpha-diazoacetate and subsequent cyclopropanation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for higher yields and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Thiabicyclo[3.1.0]hexan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amine derivatives.

Scientific Research Applications

3-Thiabicyclo[3.1.0]hexan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-thiabicyclo[3.1.0]hexan-1-amine hydrochloride involves its interaction with specific molecular targets. The sulfur atom in the compound can form bonds with various biological molecules, influencing their activity. This interaction can affect metabolic pathways and enzyme functions, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    3-Azabicyclo[3.1.0]hexane: This compound is similar in structure but contains a nitrogen atom instead of sulfur.

    Bicyclo[3.1.0]hexane: Lacks the heteroatom present in 3-thiabicyclo[3.1.0]hexan-1-amine hydrochloride.

Uniqueness

This compound is unique due to the presence of the sulfur atom, which imparts distinct chemical properties and reactivity compared to its nitrogen or carbon analogs. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-thiabicyclo[3.1.0]hexan-1-amine hydrochloride involves the reaction of 1,3-cyclohexadiene with sulfur to form 1,3-dithiane, which is then reacted with ammonia to form 3-thiabicyclo[3.1.0]hexan-1-amine. The amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "1,3-cyclohexadiene", "sulfur", "ammonia", "hydrochloric acid" ], "Reaction": [ "1. 1,3-cyclohexadiene is reacted with sulfur in the presence of a catalyst to form 1,3-dithiane.", "2. The 1,3-dithiane is then reacted with ammonia in the presence of a catalyst to form 3-thiabicyclo[3.1.0]hexan-1-amine.", "3. The amine is then reacted with hydrochloric acid to form the hydrochloride salt of 3-thiabicyclo[3.1.0]hexan-1-amine." ] }

CAS No.

2763750-91-8

Molecular Formula

C5H10ClNS

Molecular Weight

151.7

Purity

95

Origin of Product

United States

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